molecular formula C9H12O4 B2810361 Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid CAS No. 15544-51-1

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

Cat. No.: B2810361
CAS No.: 15544-51-1
M. Wt: 184.191
InChI Key: XTHLMMQPSUSPPS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, also known as norbornane-1,4-dicarboxylic acid, is a bicyclic compound with the molecular formula C9H12O4. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of two carboxylic acid groups at the 1 and 4 positions of the bicyclic framework makes it a versatile compound in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants in an inert solvent such as toluene or xylene to facilitate the cycloaddition reaction. The adduct is then hydrolyzed using aqueous acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides

Scientific Research Applications

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
  • 7-Oxabicyclo[2.2.1]heptane-1,4-dicarboxylic acid
  • Bicyclo[2.2.1]heptane-1-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two carboxylic acid groups at the 1 and 4 positions allows for versatile functionalization and derivatization, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHLMMQPSUSPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15544-51-1
Record name bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of Example 117A (3.18 g, 15.0 mmol), solid potassium hydroxide (8.4 g, 150 mmol), and a mixture of ethanol (75 mL) and water (15 mL) was heated at about 60° C. overnight. After cooling, the pH of the mixture was adjusted to about 1 by addition of 1N aqueous hydrochloric acid. The mixture was extracted with ethyl acetate (4×50 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporator to give a tan powder. The crude product was recrystallized from ethyl acetate/hexanes to give the title compound as a white solid that was used without further purification for the next step.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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